molecular formula C14H18Fe B6327376 n-Butylferrocene;  98% CAS No. 31904-29-7

n-Butylferrocene; 98%

Cat. No. B6327376
CAS RN: 31904-29-7
M. Wt: 242.14 g/mol
InChI Key: WFUDBPZFGCNRDM-UHFFFAOYSA-N
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Description

N-Butylferrocene is a compound used for research and development purposes . It is not intended for medicinal or household use . The IUPAC name for n-Butylferrocene is Butylferrocene and its molecular formula is C14H18Fe .


Synthesis Analysis

A strategy for the preparation of a series of ferricenium complexes bearing either electron-donating or electron-withdrawing substituents with weakly coordinating anions such as [B (C 6 F 5) 4] − or SbF 6− has been reported . This process involves the use of infrared (IR) and nuclear magnetic resonance (NMR) spectroscopies as well as single crystal X-ray crystallography and electrochemical measurements .


Molecular Structure Analysis

The molecular structure of n-Butylferrocene consists of two cyclopentadienyl rings bound to a central iron atom . The average mass of n-Butylferrocene is 242.138 Da and its monoisotopic mass is 242.075790 Da .


Chemical Reactions Analysis

The chemical reactions of n-Butylferrocene involve the preparation of ferricenium complexes bearing either electron-donating or electron-withdrawing substituents . The electrochemical behavior of the corresponding ferricenium/ferrocene redox couples, including potential values (E1/2), peak-to-peak separation (Δ E1/2), and diffusion coefficients (D) of the redox active species, have been studied .


Physical And Chemical Properties Analysis

N-Butylferrocene is a liquid with an orange-brown color . Its boiling point is 232 degrees Celsius . The molecular weight of n-Butylferrocene is 242.14 .

Scientific Research Applications

  • Overcharge Protection in Batteries : n-Butylferrocene has been utilized in overcharge protection mechanisms for secondary lithium batteries. Its inclusion in battery design aids in maintaining capacity balance among individual cells and preventing oxidative degradation of the electrolyte (Abraham, Pasquariello, & Willstaedt, 1990).

  • Electrochemical Applications : The voltammetric characteristics of graphite electrodes modified with microdroplets of n-butylferrocene have been studied, highlighting its role in electrochemical applications. The research explored the oxidation of n-butylferrocene to n-butylferrocinium cation and its interaction with aqueous solutions (Wadhawan, Evans, & Compton, 2002).

  • Carbon Ceramic Electrodes : A study introduced a carbon ceramic electrode modified with n-butylferrocene, showing potential in electrochemical behaviors due to the redox process of the modifier and ion transfer across liquid-liquid interfaces (Opallo & Saczek-Maj, 2002).

  • Photochemistry Studies : Investigations into the photochemical reactions of ozone and n-butylferrocene have been conducted using argon-matrix isolation and infrared spectroscopy. This research provides insights into the interaction between ozone and n-butylferrocene under specific conditions (Pinelo & Ault, 2016).

  • Chemical Vapor Deposition : n-Butylferrocene has been used as a room-temperature liquid iron precursor for the deposition of polycrystalline BiFeO3 films. This application is relevant for creating high-frequency tunable devices due to the ferroelectric and magnetic characteristics of the films (Singh et al., 2009).

  • Thermochemical Analysis : The thermodynamic properties, such as heat capacity and enthalpy of formation, of n-butylferrocene have been studied, providing valuable data for understanding its physical and chemical behaviors (Kozlova et al., 2002).

  • Electrocatalytic Oxidation Studies : Research has been conducted on the electrocatalytic oxidation of dopamine on surfaces modified with n-butylferrocene, indicating its potential in biosensor applications (Rahimpour & Teimuri‐Mofrad, 2020).

  • Charge-Transfer Complexes : Studies on the charge-transfer complexes and photochemistry of ozone with n-butylferrocene have been performed, contributing to the understanding of its interaction with ozone and potential applications in thin-film production (Pinelo, Kugel, & Ault, 2015).

  • Structure-Property Relationships : Investigations into the structure-property relationships in alkylferrocenes, including n-butylferrocene, have been conducted to understand the thermodynamics and kinetics of their vaporization and formation (Verevkin et al., 2020).

  • Glucose Detection : n-Butylferrocene has been used in constructing self-catalytic carbon paste electrodes for the analytical detection of glucose, demonstrating its application in the development of glucose sensors (Evans, Banks, & Compton, 2004).

Safety And Hazards

N-Butylferrocene can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

Future Directions

N-Butylferrocene and other ferrocenyl-based compounds have many applications in diverse scientific disciplines, including in polymer chemistry as redox dynamic polymers and dendrimers, in materials science as bioreceptors, and in pharmacology, biochemistry, electrochemistry, and nonlinear optics . Future research could focus on the synthesis and applications of ferrocene derivatives .

properties

IUPAC Name

2-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13.C5H5.Fe/c1-2-3-6-9-7-4-5-8-9;1-2-4-5-3-1;/h4-5,7-8H,2-3,6H2,1H3;1-5H;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUDBPZFGCNRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C[CH-]C=C1.[CH-]1C=CC=C1.[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Fe
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+)

CAS RN

31904-29-7
Record name Butylferrocene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31904-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JD Watkins, F Amemiya, M Atobe, PC Bulman-Page… - Electrochimica …, 2010 - Elsevier
Unstable acetonitrile|aqueous emulsions generated in situ with ultra-turrax agitation are investigated for applications in dual-phase electrochemistry. Three modes of operation for liquid|…
Number of citations: 17 www.sciencedirect.com
JD Watkins, SD Ahn, JE Taylor, SD Bull… - Electrochimica …, 2011 - Elsevier
An amphiphilic carbon nanofibre membrane electrode (ca. 50nm fibre diameter, 50–100μm membrane thickness) is employed as an active working electrode and separator between an …
Number of citations: 11 www.sciencedirect.com
SM MacDonald, JD Watkins, SD Bull… - Journal of Physical …, 2009 - Wiley Online Library
A microfluidic double channel device is employed to study reactions at flowing liquid–liquid junctions in contact with a boron‐doped diamond (BDD) working electrode. The rectangular …
Number of citations: 29 onlinelibrary.wiley.com
SM MacDonald, JD Watkins, Y Gu, K Yunus… - Electrochemistry …, 2007 - Elsevier
A microfluidic double channel device was employed to study reactions at a flowing liquid∣liquid interface in contact with a gold electrode. The rectangular flow cell was calibrated for …
Number of citations: 34 www.sciencedirect.com
JD Watkins, F Amemiya, M Atobe… - Enhancing Triple …, 2011 - purehost.bath.ac.uk
6. Ultra-turrax Generated Emulsion for Electrosynthetic Reactions at the Triple Phase Boundary Page 154 6. Ultra-turrax Generated Emulsion for Electrosynthetic Reactions 143 6. Ultra-…
Number of citations: 4 purehost.bath.ac.uk
JD Watkins, SD Ahn, JE Taylor… - … Triple Phase Boundary …, 2011 - core.ac.uk
7. Liquid–Liquid Electro-synthetic Mechanisms at the Triple Phase Boundary in Membrane Microreactor Page 180 7. Liquid-Liquid Electro-synthetic Mechanisms 169 7. Liquid–Liquid …
Number of citations: 4 core.ac.uk

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